Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- is an organic compound that falls under the category of benzoic acids. It is characterized by the presence of two chlorine atoms and a triethylsilyl group attached to the benzene ring. The compound has a unique structure that imparts distinct chemical properties, making it valuable in various scientific applications.
The compound can be synthesized through specific chemical reactions involving benzoic acid derivatives. Its synthesis typically involves chlorination processes followed by the introduction of the triethylsilyl group.
Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- is classified as an aromatic carboxylic acid due to its carboxyl functional group attached to a benzene ring. It is also categorized as a substituted benzoic acid due to the presence of chlorine and triethylsilyl substituents.
The synthesis of benzoic acid, 3,5-dichloro-4-(triethylsilyl)- can be achieved through several methods:
The reactions are typically performed under controlled conditions to optimize yield and purity. Industrial production may utilize larger reactors with precise temperature and pressure controls to enhance efficiency.
Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- has a molecular formula of C12H14Cl2O2Si. The structure includes:
Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- can undergo several types of chemical reactions:
The mechanism of action for benzoic acid, 3,5-dichloro-4-(triethylsilyl)- involves its interaction with specific molecular targets in biological systems. The triethylsilyl group enhances lipophilicity, allowing better interaction with hydrophobic regions of proteins or cell membranes. Additionally, the chlorine atoms may participate in halogen bonding, which can influence binding affinity and specificity towards various biological targets.
Property | Value |
---|---|
Molecular Formula | C12H14Cl2O2Si |
Molecular Weight | 284.22 g/mol |
Melting Point | ~90 °C |
Density | ~1.25 g/cm³ |
Solubility | Soluble in organic solvents |
Benzoic acid, 3,5-dichloro-4-(triethylsilyl)- has several applications in scientific research:
Electrophilic aromatic substitution remains the foundational approach for introducing chlorine atoms at the meta-positions relative to the electron-withdrawing carboxylic acid group in benzoic acid derivatives. The strong electron-withdrawing nature of the carboxylic acid functionality (-COOH) deactivates the ring toward electrophilic attack while directing substituents predominantly to the meta position. This inherent regioselectivity is exploited for the controlled dichlorination of 4-(triethylsilyl)benzoic acid precursors.
Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) facilitate efficient dichlorination. The reaction typically proceeds in inert solvents like dichloromethane or carbon tetrachloride at temperatures ranging from 0°C to 60°C. Reaction monitoring via HPLC is critical to prevent over-chlorination, as the electron-withdrawing effect intensifies with each chlorine introduction, potentially leading to uncontrolled polyhalogenation [2] [6]. Optimization studies reveal that maintaining a substrate-to-chlorinating agent ratio of 1:2.2 ensures >95% conversion to the 3,5-dichloro intermediate while minimizing byproduct formation to less than 3%. Catalyst loading (typically 5-10 mol%) significantly influences reaction kinetics, with lower loadings extending reaction times but improving selectivity [2].
Table 1: Comparative Performance of Chlorinating Agents for 3,5-Dichlorination
Chlorinating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
Sulfuryl chloride (SO₂Cl₂) | AlCl₃ (5 mol%) | 25 | 4 | 92 | 2.5 |
Molecular chlorine (Cl₂) | FeCl₃ (7 mol%) | 40 | 2.5 | 88 | 4.1 |
Triphosgene | None | 80 | 8 | 78 | 8.3 |
Directed ortho-metalation (DoM) provides superior regiocontrol for chlorination at sterically congested positions adjacent to the triethylsilyl group. This strategy is particularly valuable when electrophilic chlorination proves insufficient due to steric hindrance from the bulky trialkylsilyl substituent. The carboxylic acid group is temporarily protected as an N,N-diethylamide or oxazoline to serve as a directing group for lithium or magnesium bases.
The protocol involves deprotonation at low temperatures (-78°C) using n-butyllithium or lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran, generating a benzylic anion stabilized by coordination to the amide directing group. Subsequent quenching with hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS) introduces chlorine atoms with high positional fidelity. This method achieves >90% regioselectivity for chlorination at the 3- and 5-positions, even in the presence of the bulky triethylsilyl group at position 4. Careful control of temperature and stoichiometry prevents nucleophilic attack on the silicon moiety, a potential side reaction observed with excess organolithium reagents [9]. Post-halogenation, the directing group is hydrolyzed under mild alkaline conditions (K₂CO₃/MeOH/H₂O) to regenerate the carboxylic acid functionality without desilylation [9].
Nucleophilic aromatic substitution (SNAr) serves as a robust method for installing the sterically demanding triethylsilyl group onto pre-dichlorinated benzoic acid derivatives. This approach capitalizes on the electron-withdrawing effect of the meta-chlorine atoms, which significantly enhance the electrophilicity of the aromatic carbon at position 4. Activation is further augmented by protecting the carboxylic acid as a methyl or ethyl ester, preventing unwanted side reactions with strong nucleophiles.
The silylation employs triethylsilyl chloride (TES-Cl) in the presence of lithium bases such as lithium diisopropylamide (LDA) or n-butyllithium. The reaction proceeds optimally in anhydrous tetrahydrofuran or dimethylformamide at temperatures between -40°C and 0°C. Under these cryogenic conditions, the organolithium reagent generates a nucleophilic triethylsilyl anion (in situ), which attacks the electron-deficient C4 position. Yields range from 75-85%, with the primary byproducts being disilylated derivatives and protodesilylation products. The reaction exhibits high functional group tolerance when the carboxylic acid is protected, with ester hydrolysis subsequently performed using aqueous NaOH or LiOH in methanol/THF mixtures [9]. This stepwise approach—protection, silylation, deprotection—offers reliable access to the target molecule with minimal interference between the acidic proton and the strongly basic reaction conditions required for silyl anion generation.
Palladium and nickel-catalyzed cross-coupling reactions provide an alternative pathway for introducing the triethylsilyl group onto dichlorinated benzoate scaffolds, particularly effective when nucleophilic silylation faces limitations due to extreme steric congestion. This methodology utilizes (triethylsilyl)metal reagents such as triethylsilylzinc chloride or triethylsilylpotassium in conjunction with aryl halide precursors (e.g., 4-bromo-3,5-dichlorobenzoate esters).
Palladium catalysts, notably Pd(PPh₃)₄ or Pd(dba)₂ with tri-tert-butylphosphine ligands, facilitate the coupling at moderate temperatures (60-80°C) in toluene or dioxane solvents. Crucially, the carboxylic acid must be protected as a robust ester (e.g., methyl or tert-butyl) to prevent catalyst poisoning by the acidic proton. Catalyst systems incorporating electron-rich, bulky phosphine ligands enhance turnover numbers (TON > 500) by mitigating steric repulsion between the catalyst and the ortho-dichloro substituents. Nickel catalysts like NiCl₂(dppf) offer a cost-effective alternative, operating effectively at higher temperatures (100-120°C) but often with slightly reduced yields (70-78% vs. 80-88% for Pd). A significant advantage of this route is the preservation of existing chlorine atoms, as the mild conditions prevent dehalosilylation side reactions occasionally observed under strongly basic SNAr conditions [10].
Table 2: Comparison of Silylation Strategies for 3,5-Dichloro-4-(triethylsilyl)benzoic Acid Synthesis
Strategy | Key Reagent | Catalyst/Ligand | Temperature (°C) | Yield Range (%) | Key Advantages |
---|---|---|---|---|---|
Nucleophilic Silylation (SNAr) | TES-Cl / LDA | None | -40 to 0 | 75-85 | Direct displacement, no pre-halogenation needed |
Pd-Catalyzed Coupling | TES-ZnCl | Pd(PtBu₃)₂ / Pd(dba)₂ | 60-80 | 80-88 | Tolerance for steric bulk; chlorine retention |
Ni-Catalyzed Coupling | TES-K | NiCl₂(dppf) | 100-120 | 70-78 | Lower catalyst cost; functional group tolerance |
Strategic protection of the carboxylic acid group is paramount throughout the synthesis to prevent undesirable reactions during chlorination and silylation steps. Methyl ester formation using diazomethane (CH₂N₂) in diethyl ether provides near-quantitative yields (>98%) under mild conditions (0°C, 30 min), making it ideal for initial protection. However, diazomethane’s toxicity and explosivity necessitate careful handling. Safer alternatives include esterification with methanol catalyzed by concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), yielding methyl esters in 85-92% after reflux [2] [10].
For silylation steps involving strong bases or nucleophiles, more robust protecting groups are often warranted. Tert-butyl esters, formed by DCC-mediated coupling with tert-butanol or via acid-catalyzed transesterification, offer exceptional stability under basic conditions but require acidic deprotection (trifluoroacetic acid, TFA) which risks desilylation. Trimethylsilyl ethyl (TMSE) esters present a compelling alternative: they are stable to organometallic reagents and mild bases yet cleavable by tetrabutylammonium fluoride (TBAF) under conditions that leave the triethylsilyl aryl group intact. Protecting group selection directly impacts overall yield; a route employing methyl ester protection for chlorination followed by TMSE protection during silylation achieves cumulative yields exceeding 72% over five steps, compared to <60% for routes using only methyl esters, which require additional reprotection steps [9] [10].
Purification of 3,5-dichloro-4-(triethylsilyl)benzoic acid and its synthetic intermediates presents significant challenges due to the compound’s steric bulk, moderate polarity, and tendency for siloxane formation. Standard silica gel chromatography often results in low recovery rates (<65%) due to strong adsorption of the silylated product. Optimized purification employs:
For analytical purification and small-scale preparations, preparative reverse-phase HPLC using C18 columns with methanol-water-acetic acid (80:19:1) mobile phases delivers exceptional purity (>99.5%). This technique is particularly effective for separating the target compound from structurally similar contaminants like 3,5-dichloro-4-(diethylmethylsilyl)benzoic acid or hydrolyzed silanol derivatives .
Table 3: Protecting Group Performance in Multi-Step Synthesis
Protecting Group | Formation Reagent | Deprotection Conditions | Stability During Silylation | Overall Yield Contribution |
---|---|---|---|---|
Methyl ester | CH₂N₂ or MeOH/H₂SO₄ | LiOH/THF/H₂O | Moderate | Low (requires reprotection) |
Tert-butyl ester | tBuOH/DCC or Isobutene/H⁺ | TFA/DCM | High | Medium (acidic deprotection risks desilylation) |
Trimethylsilyl ethyl ester | TMSE-Cl / Et₃N | TBAF/THF | Excellent | High (chemoselective deprotection) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1